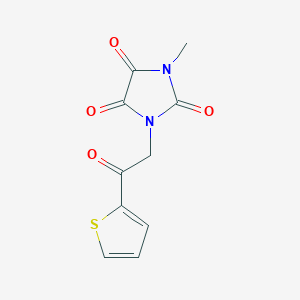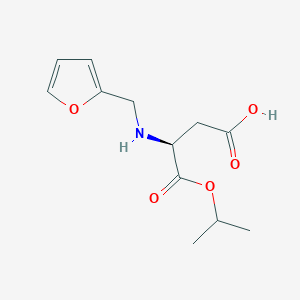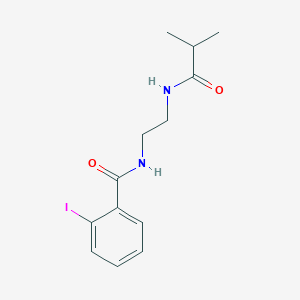
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the 4,4-dimethylcyclohexyl group adds steric bulk, influencing the compound’s reactivity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral amine precursor.
Protection: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety: The protected amine is then reacted with a suitable acylating agent to introduce the acetic acid functionality.
Cyclohexyl Group Introduction: The 4,4-dimethylcyclohexyl group is introduced through a series of reactions involving cyclohexanone derivatives and appropriate reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity. Catalysts and automated systems may be used to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
科学研究应用
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s steric bulk and electronic properties influence its binding affinity and reactivity. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine for further reactions.
相似化合物的比较
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methylcyclohexyl)acetic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-2-(3,3-dimethylcyclohexyl)acetic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid is unique due to the presence of the 4,4-dimethylcyclohexyl group, which imparts distinct steric and electronic properties
属性
分子式 |
C15H27NO4 |
|---|---|
分子量 |
285.38 g/mol |
IUPAC 名称 |
(2S)-2-(4,4-dimethylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-8-15(4,5)9-7-10/h10-11H,6-9H2,1-5H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
InChI 键 |
DCAOOWRUELYLJD-NSHDSACASA-N |
手性 SMILES |
CC1(CCC(CC1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |
规范 SMILES |
CC1(CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


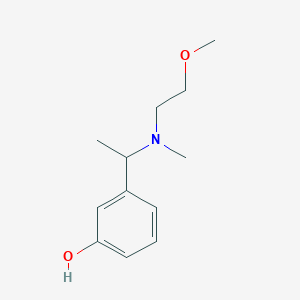
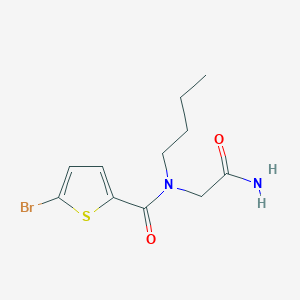
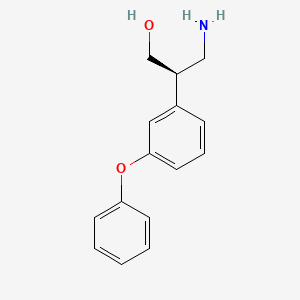
![3-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14899186.png)

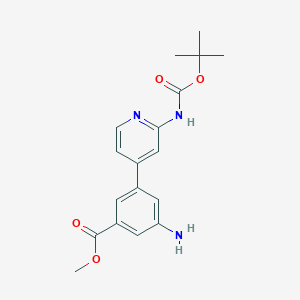
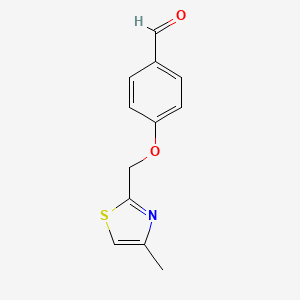
![(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14899215.png)
![6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14899220.png)
